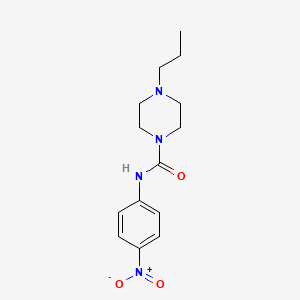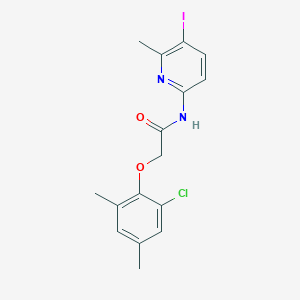![molecular formula C18H21BrN2O3 B4131488 N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine](/img/structure/B4131488.png)
N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine
Overview
Description
N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine, also known as BNB-Et, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. BNB-Et is a member of the family of benzylamines, which are known for their diverse range of biological activities.
Scientific Research Applications
N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine has been studied extensively in the context of drug discovery and development. It has been shown to have potent inhibitory activity against a range of enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are known to play critical roles in various biological processes, including gene expression, cell differentiation, and cancer development. Therefore, N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine has the potential to be used as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
The mechanism of action of N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine involves its binding to the active site of HDACs and LSD1, which results in the inhibition of their enzymatic activity. This, in turn, leads to changes in the expression of genes that are regulated by these enzymes. Specifically, N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine has been shown to induce the accumulation of acetylated histones and increase the expression of tumor suppressor genes, which are known to be silenced in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine have been studied extensively in vitro and in vivo. In vitro studies have shown that N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have shown that N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine has anti-tumor activity in various mouse models of cancer, including breast cancer, lung cancer, and leukemia. Additionally, N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine is its potent inhibitory activity against HDACs and LSD1, which makes it a promising candidate for drug discovery and development. Additionally, N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine has been shown to have a favorable toxicity profile in animal studies, which suggests that it may have a low risk of adverse effects in humans. However, one of the limitations of N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine in humans.
Future Directions
There are several potential future directions for the study of N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine. One of the most promising areas of research is the development of N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine and its effects on various biological processes. Finally, the development of more efficient synthesis methods for N-{5-bromo-2-[(4-nitrobenzyl)oxy]benzyl}-N-ethylethanamine may help to improve its availability and reduce its cost, which could facilitate its use in research and drug development.
properties
IUPAC Name |
N-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3/c1-3-20(4-2)12-15-11-16(19)7-10-18(15)24-13-14-5-8-17(9-6-14)21(22)23/h5-11H,3-4,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAZZUZMYJWWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate](/img/structure/B4131407.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4131419.png)

![N-1-adamantyl-2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4131428.png)
![4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid](/img/structure/B4131433.png)
![2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4131441.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}pentanamide](/img/structure/B4131449.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2,4-dichlorobenzamide](/img/structure/B4131452.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(pentanoylamino)benzamide](/img/structure/B4131455.png)


![ethyl 2-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4131483.png)
![2-[4-(1H-pyrrol-1-yl)benzoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4131485.png)
![N-1-adamantyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4131517.png)